Cas no 1999271-03-2 (tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate)
tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate
- 1999271-03-2
- EN300-1888994
- tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate
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- Inchi: 1S/C12H22N4O2/c1-5-16-10(6-7-15-16)9(13)8-14-11(17)18-12(2,3)4/h6-7,9H,5,8,13H2,1-4H3,(H,14,17)
- InChI Key: AIOXOFPXHCYGNQ-UHFFFAOYSA-N
- SMILES: O(C(NCC(C1=CC=NN1CC)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 254.17427596g/mol
- Monoisotopic Mass: 254.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 82.2Ų
tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1888994-0.05g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1888994-0.1g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1888994-0.25g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1888994-0.5g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1888994-1.0g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1888994-2.5g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1888994-5.0g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1888994-10.0g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-1888994-1g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1888994-5g |
tert-butyl N-[2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamate |
1999271-03-2 | 5g |
$2650.0 | 2023-09-18 |
tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate
Introduction to Tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate (CAS No. 1999271-03-2)
Tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With the CAS number 1999271-03-2, this compound represents a fascinating derivative of pyrazole, a heterocyclic structure known for its broad biological activity and utility in medicinal chemistry. The presence of a tert-butyl group and an N-substituted ethyl chain further enhances its molecular complexity, making it a promising candidate for various biochemical applications.
The compound’s structure incorporates a 1-ethyl-1H-pyrazol-5-yl moiety, which is a key feature contributing to its potential pharmacological properties. Pyrazole derivatives are widely studied due to their ability to modulate enzyme activity, interact with biological targets, and exhibit antimicrobial, anti-inflammatory, and anticancer effects. The N-substituted ethylcarbamate moiety adds another layer of functionality, enabling diverse chemical modifications and interactions with biological systems.
In recent years, there has been growing interest in the development of novel scaffolds based on pyrazole for therapeutic applications. The tert-butyl group in this compound not only provides steric hindrance but also enhances metabolic stability, making it an attractive feature for drug design. This modification is particularly relevant in the context of improving bioavailability and reducing degradation rates in vivo.
Current research in the field of medicinal chemistry has highlighted the importance of hybrid molecules that combine multiple pharmacophores to achieve synergistic effects. Tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate fits well into this category, as it integrates several functional groups that can interact with biological targets in multiple ways. This versatility makes it a valuable intermediate in the synthesis of more complex drug candidates.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Studies have shown that pyrazole derivatives can exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. The specific arrangement of substituents in Tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate may confer unique binding properties that could be exploited for therapeutic purposes.
The synthesis of this compound involves multi-step organic reactions, including condensation, substitution, and protection-deprotection strategies. The use of advanced synthetic techniques ensures high purity and yield, which are critical for pharmaceutical applications. Researchers have been exploring optimized synthetic routes to enhance scalability and cost-effectiveness, making it more feasible for industrial production.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of Tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yl)ethylcarbamate with biological targets. These studies provide insights into its binding affinity, mode of action, and potential side effects. Such data is invaluable for guiding further modifications and improving its pharmacological profile.
The compound’s potential applications extend beyond traditional pharmaceuticals. It has shown promise in agricultural chemistry as a precursor for bioactive molecules that can interact with plant enzymes and receptors. This dual functionality makes it a versatile tool for researchers working on both medical and agricultural challenges.
Recent advancements in biocatalysis have also opened new avenues for utilizing Tert-butyl N-2-amino-2-(1-ethyl-1H-pyrazol-5-yliethylcarbamate as a substrate or intermediate. Enzymatic reactions can provide sustainable and efficient pathways for synthesizing complex molecules, aligning with the growing emphasis on green chemistry principles.
In conclusion, Tert-butyl N-2-amino-N-(3-methylbutanoyl)-3-(pyrazolo[3,4-d]pyrimidin)-4-yloxyacetamide (CAS No. 1999271–03–2) represents a significant advancement in the field of medicinal chemistry. Its unique structure, combining multiple pharmacophoric elements, positions it as a valuable asset for drug discovery efforts. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in the development of novel therapeutics.
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